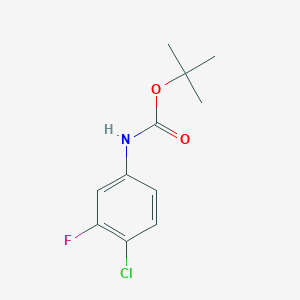
N-Boc-4-chloro-3-fluoroaniline
Vue d'ensemble
Description
N-Boc-4-chloro-3-fluoroaniline, also known as tert-butyl N-(4-chloro-3-fluorophenyl)carbamate, is a versatile organic compound with a molecular weight of 245.68 g/mol. It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, which is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis and research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis of this compound typically involves the Boc protection of 4-chloro-3-fluoroaniline. This is achieved by reacting 4-chloro-3-fluoroaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar Boc protection methods but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-Boc-4-chloro-3-fluorobenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine, 4-chloro-3-fluoroaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be removed using acids like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed:
Oxidation: N-Boc-4-chloro-3-fluorobenzoic acid.
Reduction: 4-chloro-3-fluoroaniline.
Substitution: Free amine (4-chloro-3-fluoroaniline).
Applications De Recherche Scientifique
N-Boc-4-chloro-3-fluoroaniline is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is employed in medicinal chemistry for the synthesis of drug candidates and the modification of existing drugs to improve their efficacy and safety.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-Boc-4-chloro-3-fluoroaniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an intermediate in the synthesis of drugs that target specific molecular pathways. The Boc group provides protection to the amine, allowing for selective reactions to occur at other positions on the benzene ring.
Molecular Targets and Pathways Involved:
Enzymes: The compound may interact with enzymes involved in metabolic pathways, leading to the synthesis of biologically active molecules.
Receptors: It can be used to modify receptors in drug development, enhancing the binding affinity and selectivity of therapeutic agents.
Comparaison Avec Des Composés Similaires
N-Boc-4-chloroaniline
N-Boc-3-fluoroaniline
N-Boc-2-chloro-4-fluoroaniline
N-Boc-3-chloro-4-fluoroaniline
Propriétés
IUPAC Name |
tert-butyl N-(4-chloro-3-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQFDOGCQMWYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


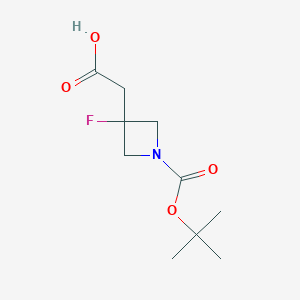
![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)
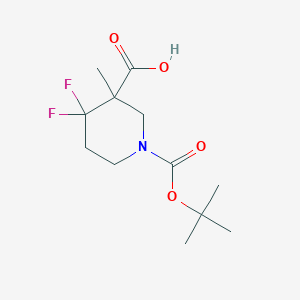
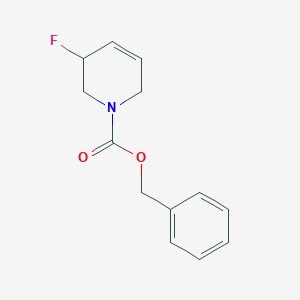
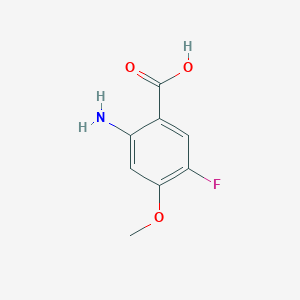
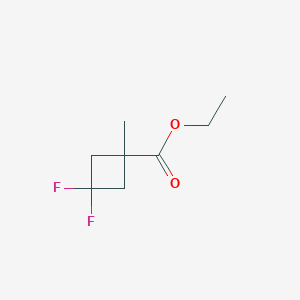
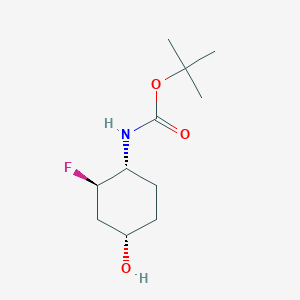
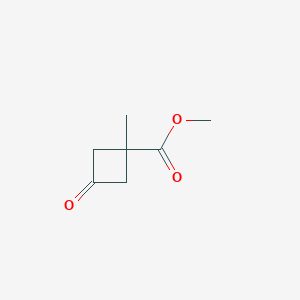
![7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester](/img/structure/B1529598.png)
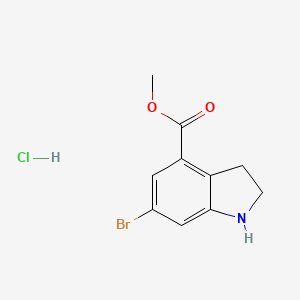
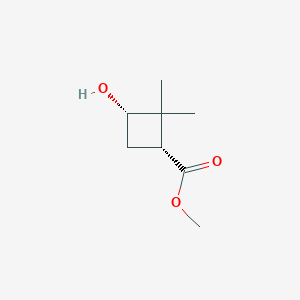
![5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B1529604.png)

